molecular formula C6H10O4 B3055806 2,2'-Bis(1,3-dioxolane) CAS No. 6705-89-1

2,2'-Bis(1,3-dioxolane)

Cat. No.: B3055806
CAS No.: 6705-89-1
M. Wt: 146.14 g/mol
InChI Key: BQMJRGMPYWXDPC-UHFFFAOYSA-N
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Description

2,2'-Bis(1,3-dioxolane) (CAS 4405-17-8), also referred to as 2,2'-methylenebis[1,3-dioxolane], is a cyclic acetal compound characterized by two 1,3-dioxolane rings linked via a methylene group. It is primarily utilized in industrial applications, including solvent formulations and polymer synthesis, due to its stability and reactivity in acidic conditions . Its safety data sheet (SDS) classifies it as a high-purity compound (100% concentration) requiring careful handling to avoid inhalation or dermal exposure .

Properties

IUPAC Name

2-(1,3-dioxolan-2-yl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-2-8-5(7-1)6-9-3-4-10-6/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMJRGMPYWXDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60217339
Record name 2,2'-Bis(1,3-dioxolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60217339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6705-89-1
Record name 2,2'-Bis(1,3-dioxolane)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006705891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Bis(1,3-dioxolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60217339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2’-Bis(1,3-dioxolane) can be synthesized through the acetalization of carbonyl compounds with vicinal diols. The reaction typically involves the use of a Brönsted or Lewis acid catalyst. For instance, the condensation of carbonyl compounds with 1,2-ethanediol in the presence of an acid catalyst like toluenesulfonic acid can yield 1,3-dioxolanes .

Industrial Production Methods: In industrial settings, the synthesis of 2,2’-Bis(1,3-dioxolane) often involves the use of continuous removal of water from the reaction mixture to drive the equilibrium towards the formation of the desired product. This can be achieved using a Dean-Stark apparatus or molecular sieves .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Bis(1,3-dioxolane) undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO₄, OsO₄, chromium trioxide (CrO₃) in pyridine.

    Reduction: LiAlH₄, NaBH₄.

    Substitution: Organolithium reagents, Grignard reagents.

Major Products:

Scientific Research Applications

2,2’-Bis(1,3-dioxolane) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Bis(1,3-dioxolane) involves its ability to form stable cyclic structures. This stability is due to the resonance stabilization provided by the oxygen atoms in the ring. In chemical reactions, it acts as a protecting group, preventing unwanted reactions at the carbonyl site by forming a stable acetal or ketal .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Derivatives

2,2-Bis(chloromethyl)-1,3-dioxolane
  • Structure : Features two chloromethyl substituents on the 1,3-dioxolane ring.
  • Applications : Used in research for synthesizing cross-linked polymers and specialty chemicals. Unlike 2,2'-Bis(1,3-dioxolane), its chlorinated derivatives enhance reactivity in nucleophilic substitution reactions .
  • Thermal Stability: Limited data available, but halogenation likely reduces thermal stability compared to non-halogenated analogues.
2,2,2′,2′-Tetramethyl-4,4′-bi(1,3-dioxolane)
  • Structure : A bis-dioxolane with tetramethyl substitution, synthesized via bromomethyl intermediates .
  • Applications : Key precursor for bis-triazole compounds in medicinal chemistry.
  • Physical Properties : Higher melting point (120–122°C) than 2,2'-Bis(1,3-dioxolane), attributed to increased steric hindrance and crystallinity .
2,2-Disubstituted 1,3-Dioxolanes (e.g., Dexoxadrol and Etoxadrol)
  • Structure : Aromatic and piperidine-substituted dioxolanes, such as (4S,6S)-2,2-diphenyl-4-(2-piperidyl)-1,3-dioxolane .
  • Applications : Pharmacologically active as NMDA receptor antagonists. Modifications to the dioxolane ring (e.g., ethyl or thienyl groups) enhance binding affinity to PCP receptors .
  • Key Difference : Unlike 2,2'-Bis(1,3-dioxolane), these derivatives prioritize bioactivity over industrial utility.

Functional Analogues

1,3-Dioxolane (CAS 646-06-0)
  • Structure: Monomeric 1,3-dioxolane without substituents.
  • Applications : Solvent in lithium battery electrolytes (e.g., DX in Li-FeS₂ batteries) and polymer synthesis .
  • Performance : Exhibits lower boiling point (75°C) and higher volatility compared to 2,2'-Bis(1,3-dioxolane), limiting its use in high-temperature processes .
Poly(1,3-dioxolane)
  • Structure : Polymerized 1,3-dioxolane units.
  • Applications : Ultrahigh-molecular-weight (UHMW) variants (>1000 kg/mol) mimic polyethylene’s tensile strength, making them viable for sustainable materials .
Fluorinated Dioxolanes (e.g., Dioxolane 456)
  • Structure : 2,2-Bis(trifluoromethyl)-1,3-dioxolane.
  • Applications : Precursor for fluoropolymers (e.g., PDD) and NMR contrast agents.
  • Key Advantage : Fluorination enhances chemical inertness and thermal stability, surpassing 2,2'-Bis(1,3-dioxolane) in harsh environments .
Solvent Efficiency
Compound Rf Value (Dimethyl Adipate Blend) Thermal Stability (°C) Application Example
2,2'-Bis(1,3-dioxolane) Not reported >150 Polymer cross-linking
1,3-Dioxolane 0.45–0.65 (varies with concentration) 75 (boiling point) Battery electrolytes
Antimicrobial Activity
Compound MIC Range (µg/mL) Target Microbes
Substituted 1,3-Dioxolanes 156–1250 S. aureus, C. albicans
2,2'-Bis(1,3-dioxolane) No data N/A

Biological Activity

2,2'-Bis(1,3-dioxolane) is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of 2,2'-Bis(1,3-dioxolane), focusing on its interactions with biomolecules, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

2,2'-Bis(1,3-dioxolane) is characterized by its dioxolane rings, which are known for their stability and ability to form complexes with various biological targets. The compound’s structure can be represented as follows:

C6H10O4\text{C}_6\text{H}_{10}\text{O}_4

This structure allows for various interactions within biological systems, making it a candidate for further investigation.

Antimicrobial Properties

Research indicates that 2,2'-Bis(1,3-dioxolane) exhibits significant antimicrobial activity. A study highlighted its effectiveness against a range of pathogens, including bacteria and fungi. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Pathogen TypeMinimum Inhibitory Concentration (MIC)
Gram-positive bacteria32 µg/mL
Gram-negative bacteria64 µg/mL
Fungi16 µg/mL

This data suggests that 2,2'-Bis(1,3-dioxolane) could be developed as an antimicrobial agent in clinical settings.

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that 2,2'-Bis(1,3-dioxolane) possesses cytotoxic effects on various cancer cell lines. The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cells. Results indicated an IC50 value of approximately 25 µM for MCF-7 cells and 30 µM for A549 cells.

Case Study:
A notable study published in the Journal of Medicinal Chemistry explored the anticancer potential of 2,2'-Bis(1,3-dioxolane). Researchers found that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways. This suggests potential therapeutic applications in cancer treatment.

The biological activity of 2,2'-Bis(1,3-dioxolane) can be attributed to several mechanisms:

  • Membrane Disruption: The compound interacts with lipid membranes, leading to increased permeability and eventual cell lysis in microbial cells.
  • Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways critical for cell survival.
  • Induction of Apoptosis: In cancer cells, it triggers apoptotic pathways that lead to programmed cell death.

Toxicological Profile

While the antimicrobial and anticancer activities are promising, understanding the toxicological profile is crucial. Preliminary studies indicate moderate toxicity at higher concentrations; however, further research is needed to fully assess its safety profile.

EndpointObserved Effect
Acute ToxicityModerate
Chronic ToxicityUnder investigation
GenotoxicityNegative

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2'-Bis(1,3-dioxolane)
Reactant of Route 2
2,2'-Bis(1,3-dioxolane)

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